molecular formula C15H17N3O B12045874 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12045874
M. Wt: 255.31 g/mol
InChI Key: ANBPREOOKGEEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline is a compound known for its unique chemical structure and properties. It is a fluorescent dye that has been extensively studied for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline involves several steps. The key synthetic route includes the reaction of 2-hydroxyethylamine with 1,2,3,4-tetrahydroquinoline, followed by the introduction of the dicyanovinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline involves its ability to bind to specific molecular targets and emit fluorescence. The fluorescence yield is determined by the freedom of intramolecular rotation. When the compound binds to actin, a protein involved in cellular structure and movement, its fluorescence intensity increases. This property makes it a valuable tool for studying actin polymerization and polymorphism .

Comparison with Similar Compounds

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline can be compared with other fluorescent dyes such as fluorescein, rhodamine, and cyanine dyes. While these dyes also exhibit fluorescence, this compound is unique due to its specific binding properties and higher fluorescence yield when bound to certain proteins. This uniqueness makes it particularly useful for specific applications in biological research .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methyl]propanedinitrile

InChI

InChI=1S/C15H17N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,9,13,19H,1-2,5-8H2

InChI Key

ANBPREOOKGEEDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(C#N)C#N)N(C1)CCO

Origin of Product

United States

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